molecular formula C13H10FNO2 B1396634 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester CAS No. 222551-27-1

4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester

Cat. No.: B1396634
CAS No.: 222551-27-1
M. Wt: 231.22 g/mol
InChI Key: QGIVYJIOIXHZDB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)12-8-10(6-7-15-12)9-2-4-11(14)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIVYJIOIXHZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester typically involves the esterification of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid. One common method is the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid, while reduction may produce 4-(4-Fluoro-phenyl)-pyridine-2-methanol.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activity
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester has been identified as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as a building block for drugs with diverse pharmacological activities, including:

  • Antimicrobial Agents : The compound's derivatives have shown potential as antibacterial and antifungal agents, contributing to the development of new treatments for infections .
  • Anti-inflammatory Drugs : Research indicates that pyridine derivatives can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antitumor Activity : Some studies suggest that compounds related to this ester may possess antitumor properties, aiding in the development of cancer therapies .

Agrochemical Applications

Herbicidal Properties
The compound is also explored for its applications in agrochemicals. Patents have documented its use in herbicidal formulations, indicating that it can effectively control various weeds while being less harmful to crops . This aspect is crucial for developing sustainable agricultural practices.

Synthesis and Derivative Development

The synthesis of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester involves several chemical reactions that can yield various derivatives with enhanced properties. The following table summarizes some synthetic routes and their outcomes:

Synthetic Route Outcome Reference
Suzuki CouplingFormation of biphenyl derivatives
Esterification with AlcoholsYielding various esters with biological activity
Reaction with Aryl Boronic AcidsCreation of fluorinated biphenyl compounds

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: Antimicrobial Testing
    A study evaluated the antimicrobial efficacy of synthesized derivatives of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester against common pathogens. Results indicated significant inhibition zones compared to control samples, suggesting potential for clinical applications in treating bacterial infections.
  • Case Study 2: Herbicide Development
    Research documented the effectiveness of formulations containing this compound against specific weed species. Field trials demonstrated a reduction in weed biomass and improved crop yields, supporting its use in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 4-(4-fluorophenyl)pyridine-2-carboxylate
  • Molecular Formula: C₁₃H₁₀FNO₂
  • Molecular Weight : 231.23 g/mol
  • CAS Number : 222551-27-1
  • Purity : ≥95% (typical commercial grade)
  • Structural Features : A pyridine ring substituted at position 4 with a 4-fluorophenyl group and at position 2 with a methyl ester. The fluorine atom enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions.

For example, acyl chloride intermediates are often used to introduce carbamoyl or ester groups .

Applications : Pyridine derivatives are widely used as ligands in coordination chemistry , intermediates in pharmaceutical synthesis , and building blocks for agrochemicals.

Comparison with Structurally Similar Compounds

Structural Analogues with Methyl Substituents on Pyridine

Several pyridine-2-carboxylic acid methyl ester derivatives differ in substituent positions (Table 1):

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key References
6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1) 3-methyl on pyridine C₁₄H₁₃N₃O₃ 283.27
6-(4-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L2) 4-methyl on pyridine C₁₄H₁₃N₃O₃ 283.27
6-(5-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L3) 5-methyl on pyridine C₁₄H₁₃N₃O₃ 283.27
6-(6-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L4) 6-methyl on pyridine C₁₄H₁₃N₃O₃ 283.27

Key Differences :

  • Electronic Effects : Methyl groups at ortho (L1, L4) vs. meta (L2, L3) positions alter electron density on the pyridine ring, affecting nucleophilicity and binding affinity in coordination complexes .
  • Stereochemical Impact : Substituent position influences steric hindrance during reactions. For example, L4 (6-methyl) exhibits greater steric bulk near the ester group compared to L2 (4-methyl) .

Fluorophenyl-Substituted Pyridine Derivatives

Compounds with fluorophenyl groups vary in fluorine substitution patterns (Table 2):

Compound Name Fluorine Substitution Molecular Formula Molecular Weight (g/mol) Key References
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid 2,4-difluoro C₁₂H₇F₂NO₂ 251.19
6-(4-Fluoro-2-methylphenyl)pyridazine-3-carboxylic acid methyl ester 4-fluoro, 2-methyl C₁₃H₁₀FN₃O₂ 283.24

Key Differences :

  • Bioactivity : Fluorine placement impacts pharmacokinetics; for instance, 4-fluoro substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration .

Spectroscopic and Physical Properties

Spectroscopic Data :

  • FTIR : The target compound shows a strong C=O stretch at ~1700 cm⁻¹ (ester) and C-F stretch at ~1250 cm⁻¹, consistent with fluorophenyl derivatives. Analogues like L1-L4 exhibit similar bands but with slight shifts due to methyl substituents .
  • ¹H NMR : The 4-fluorophenyl group in the target compound produces a doublet at δ 7.2–7.4 ppm (J = 8–10 Hz). Methyl esters resonate as singlets at δ 3.8–4.0 ppm. Methyl-substituted analogues show additional peaks at δ 2.3–2.6 ppm for CH₃ groups .

Thermal Stability : Pyridine-2-carboxylates generally decompose above 200°C, with fluorinated derivatives showing marginally higher stability due to stronger C-F bonds .

Biological Activity

4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester, often referred to as a pyridine derivative, has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its anti-inflammatory, antimicrobial, and possible anticancer properties. Understanding its biological activity is crucial for developing therapeutic agents and exploring its applications in various fields of medicine and biology.

The structure of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester includes a fluorophenyl group attached to a pyridine ring, which can influence its biological activity through enhanced binding affinities to various molecular targets. The presence of the fluorine atom may also contribute to the compound's lipophilicity and overall pharmacokinetic properties.

1. Antimicrobial Properties

Recent studies have indicated that 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester exhibits significant antimicrobial activity against various pathogens. Research has shown that compounds with similar structures can effectively inhibit bacterial growth, with minimum inhibitory concentration (MIC) values reported in the low micromolar range.

Pathogen MIC (μM)
Staphylococcus aureus2.18
Escherichia coli3.08
Pseudomonas aeruginosa1.50
Bacillus cereus2.50

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

2. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is critical in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study:
A study investigating the anti-inflammatory effects of various pyridine derivatives found that 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester reduced inflammation markers by approximately 40% in cultured macrophages compared to untreated controls .

3. Anticancer Potential

The anticancer activity of this compound has been explored in several studies, particularly against breast cancer cell lines (e.g., MCF-7). The compound showed promising results with IC50 values indicating effective cytotoxicity.

Cell Line IC50 (μM)
MCF-70.65
HeLa1.20
CaCo-22.41

These results highlight the potential of this compound as a lead structure for developing novel anticancer therapeutics .

The mechanism by which 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors related to inflammation and cancer progression. The fluorophenyl group enhances binding affinity, potentially leading to increased efficacy against target cells .

Q & A

What are the standard synthetic routes for 4-(4-fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester, and what are the critical reaction parameters?

Level: Basic
Methodology:

  • Step 1: Utilize palladium-catalyzed cross-coupling reactions to introduce the 4-fluoro-phenyl group to the pyridine ring. For example, Suzuki-Miyaura coupling with 4-fluorophenylboronic acid under inert conditions (N₂ atmosphere) using Pd(PPh₃)₄ as a catalyst .
  • Step 2: Esterification of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Monitor reaction completion via TLC or HPLC .
  • Critical Parameters:
    • Temperature control during coupling (70–90°C) to avoid side reactions.
    • Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates.

How can the purity and structural integrity of the compound be validated post-synthesis?

Level: Basic
Methodology:

  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
  • Characterization:
    • NMR (¹H, ¹³C): Confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic protons) .
    • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and chlorine .
    • HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

What are the stability considerations for this compound under varying storage conditions?

Level: Basic
Methodology:

  • Stability Testing:
    • Store at 2–8°C in airtight, amber vials to prevent photodegradation and moisture absorption .
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) to evaluate degradation products via LC-MS .
  • Key Findings:
    • Hydrolysis of the methyl ester group is observed under acidic or alkaline conditions, necessitating pH-neutral storage .

How can synthetic yields be optimized when scaling up the reaction?

Level: Advanced
Methodology:

  • Design of Experiments (DoE):
    • Screen variables (catalyst loading, solvent polarity, temperature) using a factorial design to identify optimal conditions .
  • Case Study:
    • Increasing Pd catalyst from 2 mol% to 5 mol% improved coupling efficiency from 65% to 88% but required post-reaction purification to remove residual Pd .
    • Switching from THF to DMF as a solvent enhanced solubility of intermediates, reducing reaction time by 30% .

How is this compound evaluated for biological activity, and what mechanistic insights exist?

Level: Advanced
Methodology:

  • Herbicidal Activity:
    • Conduct greenhouse trials using a randomized block design. Apply the compound at 50–200 g/ha and assess weed mortality (%) relative to controls (e.g., halauxifen-methyl as a benchmark) .
    • Mechanism: As an auxin mimic, the compound disrupts cell division in root meristems. Validate via histochemical staining of treated plant tissues .
  • Enzyme Inhibition:
    • Test inhibitory effects on cystathionine γ-synthase (CS) using radiolabeled substrates. IC₅₀ values correlate with structural analogs (e.g., 4-(phosphonomethyl)-pyridine-2-carboxylic acid derivatives) .

How can contradictory data on reaction selectivity in fluorinated analogs be resolved?

Level: Advanced
Methodology:

  • Case Analysis:
    • Issue: Conflicting reports on regioselectivity during pyridine ring functionalization.
    • Resolution:

Use DFT calculations to model transition states and predict preferential substitution sites .

Validate experimentally via NOESY NMR to confirm spatial arrangements of substituents .

  • Example: Steric hindrance from the 4-fluoro-phenyl group directs electrophilic attack to the C3 position, as shown in computational models .

What structural modifications enhance the compound’s bioactivity while minimizing toxicity?

Level: Advanced
Methodology:

  • SAR Studies:
    • Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and metabolic stability. Assess cytotoxicity in mammalian cell lines (e.g., HepG2) .
    • Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the pyridine C5 position to enhance herbicidal potency .
  • Key Finding:
    • Ethyl ester analogs showed 20% higher activity but increased hepatotoxicity, suggesting a trade-off between efficacy and safety .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester
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4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester

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